molecular formula C30H26NOP B2980359 2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine CAS No. 1542796-14-4

2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine

Cat. No.: B2980359
CAS No.: 1542796-14-4
M. Wt: 447.518
InChI Key: OOWWKYOGZURVKL-CYTLCNBWSA-N
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Description

Molecular Formula: C₃₀H₂₆NOP Molecular Weight: 447.50 g/mol CAS No.: 1542796-14-4 Storage: Requires an inert atmosphere at 2–8°C to maintain stability .

This compound features a dihydrobenzooxaphosphole core fused with an anthracene moiety and a pyridine substituent. Hazard statements (H302, H315, H319, H335) indicate moderate toxicity, necessitating careful handling .

Properties

IUPAC Name

2-[(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3/t29-,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWWKYOGZURVKL-CYTLCNBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine (CAS Number: 1542796-14-4) is a phosphine ligand with potential biological applications. Its unique structure combines features of anthracene and oxaphosphole, which may impart significant biological activity. This article explores its biological properties, including anticancer effects, antibacterial activity, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C30H26NOPC_{30}H_{26}NOP with a molecular weight of approximately 447.51 g/mol. The compound's structure includes an anthracene moiety and a phosphole ring, which are known for their electronic properties that may influence biological interactions.

PropertyValue
Molecular FormulaC30H26NOP
Molecular Weight447.51 g/mol
CAS Number1542796-14-4
Purity≥97%

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, benzoxazine derivatives have shown significant activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation . The incorporation of the anthracene moiety is believed to enhance the photodynamic activity of such compounds.

Antibacterial and Antiviral Activity

The compound's structural features suggest potential antibacterial and antiviral activities. Phosphine ligands have been reported to possess antimicrobial properties due to their ability to interact with bacterial cell membranes and disrupt cellular processes . Further investigation into its efficacy against specific bacterial strains could provide insights into its therapeutic potential.

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor for certain cytochrome P450 enzymes (CYPs). Specifically, it has been noted as a CYP1A2 inhibitor . This inhibition can affect drug metabolism and clearance in the body, potentially leading to drug-drug interactions.

Case Studies

  • Anticancer Efficacy : A study evaluating the anticancer properties of phosphine-based compounds demonstrated that derivatives similar to the target compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Screening : In vitro tests showed that phosphine ligands with structural similarities to the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at varying concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Applications/Notes
Target Compound C₃₀H₂₆NOP 447.50 Anthracen-9-yl, pyridine (2R,3R) Potential chiral ligand; π-conjugated system for optical applications
2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine C₂₉H₃₀NO₃P 471.52 2,6-Dimethoxyphenyl, 6-methoxypyridine (2R,3R) Enhanced solubility due to methoxy groups; explored in medicinal chemistry
((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide C₃₃H₄₀O₂P₂ 530.62 Di-tert-butylphosphine oxide (2S,3S) Bulky phosphine oxide for steric-driven catalysis; higher molecular weight
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole C₂₆H₂₅OP 388.45 Methyl group (2S,3S) Simplified structure; reduced steric hindrance
4'-(9-Anthracenyl)-2,2':6',2''-terpyridine C₂₉H₁₉N₃ 409.48 Terpyridine, anthracenyl N/A Optical applications (OLEDs); planar π-system

Functional Group Impact

  • Anthracene vs. Phenyl/Other Aromatics : The anthracene moiety in the target compound enhances π-π stacking interactions compared to phenyl or methoxyphenyl groups in analogs (e.g., ). This property is critical for applications in organic electronics, as seen in 4'-(9-Anthracenyl)-terpyridine, which exhibits strong luminescence .
  • Stereochemistry : The (2R,3R) configuration distinguishes the target from (2S,3S) analogs (e.g., –13), which may exhibit opposite enantioselectivity in catalytic reactions.
  • Phosphorus-Containing Groups : The dihydrobenzooxaphosphole core differentiates the target from phosphine oxides () or methyl-substituted derivatives (), altering electronic properties and ligand efficacy.

Physical and Chemical Properties

  • Melting/Boiling Points : The target compound lacks reported melting/boiling points, whereas 4'-(9-Anthracenyl)-terpyridine melts at 215°C .
  • Solubility : Methoxy-substituted analogs () show improved solubility in polar solvents compared to the hydrophobic anthracene-based target.
  • Hazards : The target’s hazard profile (H302, H315) aligns with other anthracene derivatives but is less severe than compounds with reactive phosphine oxides (e.g., ).

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, and how can reaction conditions be optimized to improve yield and stereoselectivity?

  • Methodological Answer : The synthesis involves stereochemical control of the oxaphosphole ring and anthracenyl group. Optimize reaction conditions by using palladium catalysts (e.g., Pd(OAc)₂) with ligands like tricyclohexylphosphine in aprotic solvents (e.g., 1,4-dioxane) at controlled temperatures (~95°C). Monitor intermediates via TLC and purify via column chromatography with hexane/ethyl acetate gradients. Avoid prolonged heating to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly the phosphorus-containing heterocycle and stereocenters?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm proton environments and carbon frameworks. 31P^{31}\text{P} NMR is critical for verifying the oxaphosphole ring. IR spectroscopy identifies functional groups (e.g., C=O stretches). High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical confirmation, single-crystal X-ray diffraction provides unambiguous assignments of the (2R,3R) configuration .

Q. What purification strategies mitigate epimerization risks during isolation of the diastereomerically pure compound?

  • Methodological Answer : Employ low-temperature recrystallization (e.g., hexane at 40°C followed by cooling to 23°C) to preserve stereochemical integrity. Avoid polar solvents that may promote ring-opening. Use diatomaceous earth filtration to remove catalysts and byproducts, followed by washes with methyl tert-butyl ether to isolate the product .

Advanced Research Questions

Q. How can discrepancies between theoretical (DFT) and experimental (X-ray) data for molecular geometry be resolved?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model the compound’s geometry. Compare bond lengths and angles with X-ray data (e.g., mean C–C bond deviation of 0.003 Å from ). Adjust computational parameters (e.g., solvent effects) to align with crystallographic conditions. Use Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

Q. What strategies address dynamic behavior observed in NMR data (e.g., ring puckering) that conflicts with static X-ray structures?

  • Methodological Answer : Conduct variable-temperature NMR studies to detect conformational exchange. For example, cooling to −40°C may slow puckering dynamics, resolving split signals. Compare 1H^{1}\text{H}-1H^{1}\text{H} NOESY correlations with X-ray-derived distances to identify dominant conformers in solution .

Q. How do the anthracenyl and tert-butyl groups influence electronic properties and reactivity in catalytic applications?

  • Methodological Answer : Use cyclic voltammetry to study redox behavior (anthracenyl’s π-system). UV-Vis spectroscopy quantifies charge-transfer interactions. Computational NBO analysis reveals electron-donating effects of the tert-butyl group. Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess steric and electronic impacts .

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